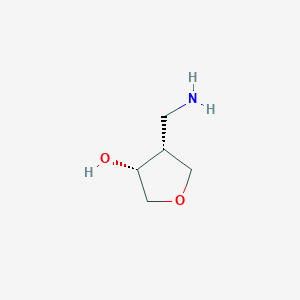

(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol

Overview

Description

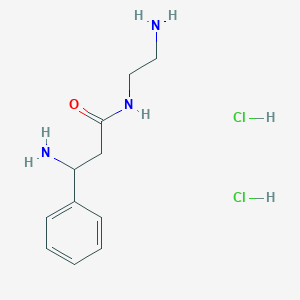

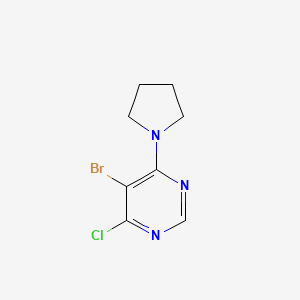

“(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol” is a chemical compound with the IUPAC name “(3R,4R)-4-(aminomethyl)tetrahydrofuran-3-ol hydrochloride”. It has a molecular weight of 153.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is "1S/C5H11NO2.ClH/c6-1-4-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1" . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the sources I found.Scientific Research Applications

Synthesis of Biologically Active Precursors

- Enantiopure 2-methyl-3-substituted tetrahydrofurans, closely related to "(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol," serve as key precursors for several biologically active products like drugs, flavors, and agrochemicals. A multienzymatic stereoselective cascade process has been exploited for their synthesis, demonstrating the importance of such compounds in organic synthesis and the production of biologically active molecules (Brenna et al., 2017).

Development of New Amino Acids for Peptidomimetics

- The compound has been used as a chiral building block in the efficient synthesis of new δ-sugar amino acids, showcasing its potential in the development of peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofuran ring. This illustrates the role of tetrahydrofuran derivatives in designing molecules with specific biological activities (Defant et al., 2011).

Catalytic and Synthetic Applications

- Tetrahydrofuran derivatives, including "(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol," are central to various catalytic and synthetic applications. For instance, visible-light mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air as an oxidant demonstrates the utility of these compounds in green chemistry and the development of novel catalytic processes (Zhang et al., 2017).

Biomass Conversion and Green Chemistry

- Research on the catalytic reduction of biomass-derived furanic compounds with hydrogen, where tetrahydrofuran derivatives could serve as intermediates or products, highlights the relevance of such compounds in the context of biomass conversion and the production of sustainable and green chemicals (Nakagawa et al., 2013).

Structural and Medicinal Chemistry

- Tetrahydrofuran amino acids and their incorporation into oligomers demonstrate the secondary structure and potential applications in medicinal chemistry, where specific configurations of tetrahydrofuran amino acids can influence biological activity and drug design (Hungerford et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(3R,4R)-4-(aminomethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTHVSUAOIYRHX-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

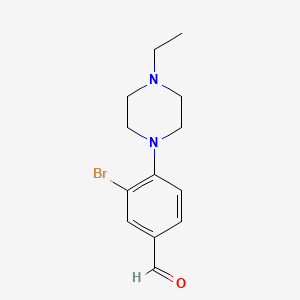

![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)

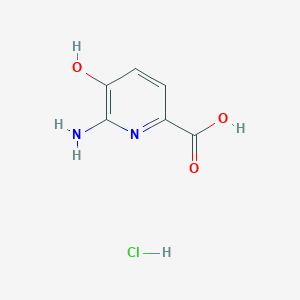

![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)